- A study of the synthesis of benzo[d]thiazolone-6-carboxylic acidJiefangjun Yaoxue Xuebao, 2011, 27(3), 197-198,
Cas no 93-85-6 (2-amino-1,3-benzothiazole-6-carboxylic acid)

93-85-6 structure
Nome do Produto:2-amino-1,3-benzothiazole-6-carboxylic acid
2-amino-1,3-benzothiazole-6-carboxylic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Aminobenzo[d]thiazole-6-carboxylic acid
- 2-Amino-1,3-benzothiazole-6-carboxylic acid
- 2-Amino-benzothiazole-6-carboxylic acidhydrochloride
- 2-AMINO-1,3-BENZOTHIAZOLE-6-CARBOXYLIC ACID HYDROCHLORIDE
- 2-Amino-6-benzothiazolecarboxylic acid
- 2-AMINO-BENZOTHIAZOLE-6-CARBOXYLIC ACID
- 2-Aminobenzothiazole-6-carboxylic acid
- 6-Benzothiazolecarboxylic acid, 2-amino-
- ZEAKWWWXCZMODH-UHFFFAOYSA-N
- NSC39119
- zlchem 188
- Oprea1_320657
- Oprea1_294753
- CBDivE_005564
- KSC487A1L
- 2-Amino-6-carboxybenzothiazole
- ZLB0179
- E
- 2-Amino-6-benzothiazolecarboxylic acid (ACI)
- NSC 39119
- NSC-39119
- EU-0000300
- HMS1675M08
- STK199422
- SR-01000390791-1
- BA-0937
- DTXSID4059093
- CS-W019497
- 2-aminobenzo[d]thiazole-6-carboxylicacid
- 6-benzothiazolecarboxylic acid, 2-amino-;2-amino-1,3-benzothiazole-6-carboxylic acid;
- VU0052197-2
- BCP26735
- AG-205/01887016
- NS00039690
- DB-346648
- AKOS000112076
- EINECS 202-283-8
- AC-22974
- F3267-0001
- SR-01000390791
- 2-amino benzothiazole-6-carboxylic acid
- DB-011967
- SY017790
- SCHEMBL211024
- BBL008024
- 2-aminobenzothiazole-6-carboxylicacid
- CHEMBL394974
- MFCD00054180
- 93-85-6
- BDBM50371222
- ALBB-005234
- J-508024
- EN300-35251
- 2-amino-1,3-benzothiazole-6-carboxylic acid
-
- MDL: MFCD00054180
- Inchi: 1S/C8H6N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12)
- Chave InChI: ZEAKWWWXCZMODH-UHFFFAOYSA-N
- SMILES: O=C(C1C=C2C(N=C(N)S2)=CC=1)O
Propriedades Computadas
- Massa Exacta: 194.014999g/mol
- Carga de Superfície: 0
- XLogP3: 1.8
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Ligações Rotativas: 1
- Massa monoisotópica: 194.014999g/mol
- Massa monoisotópica: 194.014999g/mol
- Superfície polar topológica: 104Ų
- Contagem de Átomos Pesados: 13
- Complexidade: 224
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
- Carga de Superfície: 0
- Contagem de Tautomeros: 4
Propriedades Experimentais
- Densidade: 1.604
- Ponto de Fusão: 265 ºC (dec.)
- Ponto de ebulição: 466.6°C at 760 mmHg
- Ponto de Flash: 236℃
- PSA: 104.45000
- LogP: 2.15790
2-amino-1,3-benzothiazole-6-carboxylic acid Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: 26-37
-
Identificação dos materiais perigosos:
- Classe de Perigo:IRRITANT
- TSCA:Yes
- Condição de armazenamento:Keep in dark place,Sealed in dry,2-8°C
2-amino-1,3-benzothiazole-6-carboxylic acid Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-amino-1,3-benzothiazole-6-carboxylic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066181-100g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 98% | 100g |
¥2112.00 | 2024-04-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027026-5g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 95% | 5g |
845.0CNY | 2021-07-07 | |
Cooke Chemical | A1095212-1G |
2-Aminobenzothiazole-6-carboxylic acid |
93-85-6 | 98% | 1g |
RMB 62.40 | 2025-02-20 | |
Chemenu | CM115848-10g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 97% | 10g |
$64 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066181-10g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 98% | 10g |
¥195.00 | 2024-04-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A62210-5g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 97% | 5g |
¥78.0 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A62210-1g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 97% | 1g |
¥19.0 | 2023-09-08 | |
Apollo Scientific | OR15130-25g |
2-Amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 25g |
£135.00 | 2023-09-02 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP076-20g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 97% | 20g |
¥662.0 | 2023-09-01 | |
Enamine | EN003-7268-25g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 93% | 25g |
$159.0 | 2023-09-03 |
2-amino-1,3-benzothiazole-6-carboxylic acid Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; 10 h, 100 °C
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid , Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Referência
- Synthesis and anti-microbial activity of some new 2-Amino substituted benzothiazole derivativesJournal of Pharmacy Research, 2009, 2(9), 1383-1384,
Synthetic Routes 3
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Ammonium hydroxide , Iron chloride (FeCl3) , Ferrous chloride Solvents: Water ; 6 h, 80 °C
Referência
- Preparation and Characterization of a Novel Magnetic Nano Catalyst for Synthesis and Antibacterial Activities of Novel Furan-2(5H)-Ones DerivativesPolycyclic Aromatic Compounds, 2022, 42(7), 4255-4269,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Benzyltrimethylammonium dichloroiodate Solvents: Dimethyl sulfoxide , Water ; 1 h, 70 °C; 70 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referência
- An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2OTetrahedron Letters, 2021, 83,,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Bromine Solvents: Chloroform ; 1 h, < 10 °C; 30 min, reflux
Referência
- Synthesis, characterization and analgesic activity of some novel substituted 2-amino benzothiazole derivativesWorld Journal of Pharmacy and Pharmaceutical Sciences, 2015, 4(5), 1815-1821,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 Reagents: Bromine Solvents: Acetic acid ; 2 h, reflux
1.2 Reagents: Bromine Solvents: Acetic acid ; 2 h, reflux
Referência
- Synthesis, characterization and pharmacological studies of biologically active benzothiazole derivativesWorld Journal of Pharmaceutical Research, 2014, 3, 1165-1173,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 4 h, rt
Referência
- Phenylimidazole derivatives as new inhibitors of bacterial enoyl-ACP reductase FabKBioorganic & Medicinal Chemistry Letters, 2007, 17(17), 4982-4986,
Synthetic Routes 9
Condições de reacção
1.1 Solvents: Acetic acid ; 50 min, rt
1.2 Reagents: Bromine ; 0 °C; 24 h, rt
1.3 Solvents: Water ; 1.5 h, 70 - 80 °C
1.4 Reagents: Ammonia Solvents: Water ; pH 6
1.2 Reagents: Bromine ; 0 °C; 24 h, rt
1.3 Solvents: Water ; 1.5 h, 70 - 80 °C
1.4 Reagents: Ammonia Solvents: Water ; pH 6
Referência
- Development highly water-soluble fluorescent dyes with preferred binding activities to biomolecules and spectrophotometric properties, World Intellectual Property Organization, , ,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Iodate(1-), dichloro-, sodium Solvents: Dimethyl sulfoxide , Water ; 5 min, rt; rt → 70 °C; 10 h, 70 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- A novel system for the synthesis of 2-aminobenzothiazoles using sodium dichloroiodateSynlett, 2012, 23(15), 2219-2222,
Synthetic Routes 11
Synthetic Routes 12
Condições de reacção
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11
Referência
- Chrysin-benzothiazole conjugates as antioxidant and anticancer agentsBioorganic & Medicinal Chemistry Letters, 2015, 25(23), 5561-5565,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C
Referência
- Preparation of novel piperazine derivatives as dopamine D3 receptor ligands, United States, , ,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Acetic acid , Bromine ; 3 h, 0 - 10 °C
Referência
- Design and synthesis of Quinazolinone, Benzothiazole derivatives bearing guanidinopropanoic acid moiety and their Schiff bases as cytotoxic and antimicrobial agentsArabian Journal of Chemistry, 2016, 9,,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 30 min, < 10 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referência
- Synthesis, characterization and evaluation for antifungal activity of substituted (diaryl)imidazo[2,1-b]benzothiazolesJournal of Pharmacy Research (Gurgaon, 2013, 7(1), 39-46,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Acetic acid , Bromine Solvents: Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Referência
- Synthesis and preliminary in-vitro cytotoxic activity of novel substituted diaryl-imidazo [2,1,b]-benzothiazole derivativesLetters in Drug Design & Discovery, 2011, 8(8), 717-724,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran , Water ; 24 h, rt
Referência
- Preparation of N-(2-amino and 2-hydroxy)phenyl carboxamides as inhibitors of histone deacetylase, World Intellectual Property Organization, , ,
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ; 30 min, 5 - 10 °C; 10 °C → rt; 30 min, rt; rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, rt
Referência
- Salts of 6-carboxy-3-methylbenzothiazolone hydrazone hydrate in colorimetric determination of hydrogen peroxide, United States, , ,
Synthetic Routes 19
Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid , Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Referência
- Synthesis and screening of some new 2-amino substituted-benzothiazole derivatives for antifungal activityDrug Invention Today, 2009, 1(1), 32-34,
Synthetic Routes 20
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C
Referência
- Preparation of piperazine derivatives as dopamine d3 receptor ligands, World Intellectual Property Organization, , ,
2-amino-1,3-benzothiazole-6-carboxylic acid Raw materials
- sunbrella
- Potassium thiocyanate
- 4-Amino-3-thiocyanatobenzonitrile
- Thiocyanate
- 4-Thioureidobenzoic acid
- Potassium cyanate
- 2-amino-1,3-benzothiazole-6-carboxylic acid
- 3-Aminobenzoic acid
- Ammonium thiocyanate
- Methyl 2-amino-1,3-benzothiazole-6-carboxylate
2-amino-1,3-benzothiazole-6-carboxylic acid Preparation Products
2-amino-1,3-benzothiazole-6-carboxylic acid Literatura Relacionada
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Shyamal Das,Debasish Saha,Chanchal Bhaumik,Supriya Dutta,Sujoy Baitalik Dalton Trans. 2010 39 4162
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Fiorenzo Zordan,Guillermo Mínguez Espallargas,Lee Brammer CrystEngComm 2006 8 425
-
Mingtai Sun,Tieqi Xu,Wei Gao,Yang Liu,Qiaolin Wu,Ying Mu,Ling Ye Dalton Trans. 2011 40 10184
-
Kristin Kowolik,Maheswaran Shanmugam,Thomas W. Myers,Chelsea D. Cates,Louise A. Berben Dalton Trans. 2012 41 7969
-
Gunter Heymann,Elisabeth Selb,Michaela Kogler,Thomas G?tsch,Eva-Maria K?ck,Simon Penner,Martina Tribus,Oliver Janka Dalton Trans. 2017 46 12663
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Fornecedores recomendados
atkchemica
(CAS:93-85-6)2-amino-1,3-benzothiazole-6-carboxylic acid

Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:93-85-6)2-amino-1,3-benzothiazole-6-carboxylic acid

Pureza:99%
Quantidade:100g
Preço ($):266.0